N-(2,3-dimethylphenyl)-5-oxoprolinamide
Description
N-(2,3-dimethylphenyl)-5-oxoprolinamide is an organic compound that belongs to the class of N-aryl-β-alanines This compound is characterized by the presence of a 2,3-dimethylphenyl group attached to a 5-oxoprolinamide moiety
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-5-oxopyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-8-4-3-5-10(9(8)2)15-13(17)11-6-7-12(16)14-11/h3-5,11H,6-7H2,1-2H3,(H,14,16)(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCVOBDUJPSQGKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2CCC(=O)N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylphenyl)-5-oxoprolinamide typically involves the reaction of 2,3-dimethylaniline with acrylic acid under specific conditions. The reaction mixture is stirred at room temperature for 24 hours, followed by the addition of sodium hydroxide to extract the non-reacted amine . The product is then purified through various methods such as crystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethylphenyl)-5-oxoprolinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
N-(2,3-dimethylphenyl)-5-oxoprolinamide has several scientific research applications, including:
Biology: The compound is used in the study of enzyme inhibitors and receptor binding studies.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-5-oxoprolinamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2,3-dimethylphenyl)-5-oxoprolinamide include other N-aryl-β-alanines and their derivatives, such as:
- N-(3,4-dimethylphenyl)-5-oxoprolinamide
- N-(3,5-dimethylphenyl)-5-oxoprolinamide
Uniqueness
This compound is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and applications.
Biological Activity
N-(2,3-dimethylphenyl)-5-oxoprolinamide is a compound of increasing interest in the field of medicinal chemistry due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, particularly its role as an antagonist of the P2X7 receptor, which is implicated in various inflammatory and neurodegenerative conditions.
Chemical Structure and Properties
This compound has the molecular formula and features a five-membered lactam ring with a ketone functional group. Its structure allows for significant interactions with biological systems, making it a candidate for drug development.
The primary biological activity of this compound is mediated through its action on the P2X7 receptor. This receptor is known for its role in inflammatory responses and is a target for treating conditions such as chronic pain and autoimmune disorders. The compound has been shown to effectively inhibit P2X7 receptor activity, thereby modulating cellular responses involved in inflammation and pain signaling pathways.
Inhibition Studies
Studies have demonstrated that this compound exhibits significant inhibitory effects on the P2X7 receptor. The binding affinity and selectivity of this compound compared to other known antagonists provide insights into its potential therapeutic applications. For instance, it has been suggested that this compound could be explored for developing treatments aimed at chronic pain management and neurodegenerative diseases.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(2-methylphenyl)-5-oxoprolinamide | Similar proline structure but different phenyl substituent | May exhibit different biological activity profiles |
| N-(3,4-dimethoxyphenyl)-5-oxoprolinamide | Contains methoxy groups on the phenyl ring | Potentially enhanced solubility and bioavailability |
| 5-Oxo-1-phenylproline | A simpler structure without additional substitutions | Serves as a precursor for various derivatives |
This compound stands out due to its specific substitution pattern on the aromatic ring, which may influence its biological activity and receptor interaction compared to these similar compounds.
Case Studies and Research Findings
Recent studies have focused on the therapeutic implications of this compound in various disease models:
- Chronic Pain Models : In animal models of chronic pain, administration of this compound has led to significant reductions in pain behavior, suggesting its potential utility in pain management therapies.
- Neurodegenerative Disease Research : The compound's ability to inhibit P2X7 receptors has been linked to decreased neuroinflammation in models of neurodegenerative diseases such as Alzheimer's, indicating a possible protective effect against neuronal damage.
- Inflammatory Response Studies : Research has shown that this compound can modulate cytokine release in inflammatory cell models, further supporting its role as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
